Cas no 423-86-9 (1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-)
423-86-9 structure
Product Name:1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-
CAS-nummer:423-86-9
MF:C11H6F17NO2S
MW:539.208701610565
CID:324851
PubChem ID:67922
Update Time:2025-04-19
1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-prop-2-enyloctane-1-sulfonamide
- N-allylheptadecafluorooctanesulphonamide
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(prop-2-en-1-yl)octane-1-sulfonamide
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-2-propenyl-1-octanesulfonamide
- 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propenyl-
- 423-86-9
- DTXSID8059976
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-2-propen-1-yl-1-octanesulfonamide
- BQW5566NTZ
- SCHEMBL6664691
- NS00011317
- EINECS 207-032-6
- 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-
- N-Allylperfluorooctanesulfonamide
- N-allyl perfluoro-1-octanesulfonamide
-
- Inchi: 1S/C11H6F17NO2S/c1-2-3-29-32(30,31)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2,29H,1,3H2
- InChI-sleutel: QDPPBTYBIPLUFD-UHFFFAOYSA-N
- LACHT: S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(NCC=C)(=O)=O
Berekende eigenschappen
- Exacte massa: 538.98478
- Monoisotopische massa: 538.985
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 20
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 10
- Complexiteit: 807
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 5.9
- Topologisch pooloppervlak: 54.6A^2
Experimentele eigenschappen
- Dichtheid: 1.643
- Kookpunt: 262.7°Cat760mmHg
- Vlampunt: 112.7°C
- Brekindex: 1.332
- PSA: 46.17
1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl- Gerelateerde literatuur
-
1. Unusual promotion of the dehydrogenation activity of supported platinum by mercury in low concentrationGeorge C. Georgiades,Paul A. Sermon J. Chem. Soc. Chem. Commun. 1985 975
423-86-9 (1-Octanesulfonamide,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-) Gerelateerde producten
- 68259-15-4(N-Methyl-perfluorohexane-1-sulfonamide (>90%))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk